
Spectroscopic Analysis of Dapagliflozin Impurity
A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of

type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and

characterization of impurities are critical for ensuring drug safety and efficacy. Dapagliflozin
impurity A, also known as Dapagliflozin peroxide impurity, is a potential degradation product

that requires careful monitoring.[1][2][3] This document provides detailed application notes and

protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance

Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear

Magnetic Resonance (NMR) spectroscopy.
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Compound IUPAC Name Molecular Formula Molecular Weight

Dapagliflozin Impurity

A

(2S,3R,4R,5S,6R)-2-

(4-Chloro-3-((4-

ethoxyphenyl)

(hydroperoxy)methyl)p

henyl)-6-

(hydroxymethyl)tetrah

ydro-2H-pyran-3,4,5-

triol

C21H25ClO8 440.87 g/mol

Analytical Workflow
The following diagram illustrates the general workflow for the isolation and characterization of

Dapagliflozin Impurity A.
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Caption: Workflow for the analysis of Dapagliflozin Impurity A.
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High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the separation and quantification of Dapagliflozin and its related

impurities, including Impurity A.

Instrumentation:

HPLC system with a UV detector

Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size)[4]

Data acquisition and processing software

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Buffer solution (pH 6.5)

Chromatographic Conditions:[4]
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Parameter Condition

Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase A Buffer pH 6.5

Mobile Phase B Acetonitrile:Water (90:10 v/v)

Gradient Program

0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25

min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65

min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75

min: 75:25 (A:B)

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 245 nm

Injection Volume 10 µL

Expected Results:

Under these conditions, Dapagliflozin Impurity A is expected to elute with a retention time of

approximately 2.72 minutes.[4]

Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and to study the

fragmentation pattern of Dapagliflozin Impurity A.

Instrumentation:

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization

(ESI) source

Sample Preparation:

The sample can be introduced into the mass spectrometer via direct infusion or through an LC

system using the HPLC conditions described above.
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MS Parameters (Typical):

Parameter Condition

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Gas Flow (Desolvation) 600 L/hr

Gas Flow (Cone) 50 L/hr

Mass Range 100-1000 m/z

Expected Quantitative Data:

Ion m/z (Expected)

[M+H]⁺ 441.13

[M+Na]⁺ 463.11

[M+K]⁺ 479.09

Note: Specific fragmentation data for Dapagliflozin Impurity A is not readily available in the

public domain and would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

Dapagliflozin Impurity A. Both ¹H and ¹³C NMR are essential.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)
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Sample Preparation:

Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Experimental Parameters (Typical):

Parameter ¹H NMR ¹³C NMR

Solvent DMSO-d₆ DMSO-d₆

Frequency 400 MHz 100 MHz

Temperature 25 °C 25 °C

Number of Scans 16 1024

Relaxation Delay 1 s 2 s

Expected Spectral Data:

Note: Experimentally determined ¹H and ¹³C NMR chemical shift data for Dapagliflozin
Impurity A are not publicly available. The following is a predicted representation based on the

known structure.

Predicted ¹H NMR Chemical Shifts:

Protons Predicted Chemical Shift (ppm)

Aromatic protons 6.8 - 7.5

Glucosyl protons 3.0 - 4.5

Methylene protons (ethoxy) ~4.0 (q)

Methyl protons (ethoxy) ~1.3 (t)

Hydroperoxy proton (-OOH) Variable, broad singlet

Hydroxyl protons (-OH) Variable, broad singlets
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Predicted ¹³C NMR Chemical Shifts:

Carbons Predicted Chemical Shift (ppm)

Aromatic carbons 115 - 160

Glucosyl carbons 60 - 85

Methylene carbon (ethoxy) ~63

Methyl carbon (ethoxy) ~15

Carbon bearing hydroperoxy group ~80-90

Data Presentation
The following tables summarize the key analytical data for the characterization of

Dapagliflozin Impurity A.

Table 1: HPLC-UV Data

Analyte Retention Time (min) λmax (nm)

Dapagliflozin Impurity A ~2.72[4] 245[4]

Dapagliflozin ~16.95[4] 245[4]

Table 2: Mass Spectrometry Data

Analyte [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragments
(m/z)

Dapagliflozin Impurity

A
441.13 463.11 To be determined

Table 3: NMR Spectral Data

As previously noted, experimental NMR data is not available. This table should be populated

with experimentally obtained results.
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Nucleus Chemical Shifts (ppm) and Multiplicity

¹H NMR -

¹³C NMR -

Logical Relationships in Analysis
The structural confirmation of Dapagliflozin Impurity A relies on the convergence of data from

multiple spectroscopic techniques.
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Caption: Convergence of analytical data for structural confirmation.

Conclusion
The spectroscopic methods outlined in this document provide a comprehensive framework for

the identification, quantification, and structural elucidation of Dapagliflozin Impurity A.

Adherence to these protocols will enable researchers and drug development professionals to

accurately monitor and control this potential impurity, ensuring the quality and safety of

Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral

data through experimentation is crucial for the definitive characterization of this impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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